molecular formula C13H16N2O2S2 B11147819 Ethyl 6-methyl-4-(3-methylthiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-methyl-4-(3-methylthiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11147819
M. Wt: 296.4 g/mol
InChI Key: XITALTIPXOWYHY-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-(3-methylthiophen-2-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate: is a complex organic compound featuring a thiophene ring, a tetrahydropyrimidine ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-methyl-4-(3-methylthiophen-2-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the condensation of a thiophene derivative with a suitable aldehyde and an amine, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxylate ester can be reduced to an alcohol.

    Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products:

Mechanism of Action

The mechanism of action of ethyl 6-methyl-4-(3-methylthiophen-2-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

  • Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
  • 2-Butylthiophene
  • 2-Octylthiophene

Comparison: Its thiophene ring provides unique electronic properties, while the tetrahydropyrimidine ring offers additional sites for chemical modification .

Properties

Molecular Formula

C13H16N2O2S2

Molecular Weight

296.4 g/mol

IUPAC Name

ethyl 6-methyl-4-(3-methylthiophen-2-yl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C13H16N2O2S2/c1-4-17-12(16)9-8(3)14-13(18)15-10(9)11-7(2)5-6-19-11/h5-6,10H,4H2,1-3H3,(H2,14,15,18)

InChI Key

XITALTIPXOWYHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=C(C=CS2)C)C

Origin of Product

United States

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